molecular formula C16H16N2O2 B7528602 N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide

N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7528602
M. Wt: 268.31 g/mol
InChI Key: OBLPUWCKIFVHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide, also known as NMS-873, is a small molecule inhibitor of the heat shock protein 70 (Hsp70) chaperone. Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and degradation. NMS-873 has been shown to inhibit the function of Hsp70, leading to the degradation of its client proteins. This has potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other protein misfolding disorders.

Mechanism of Action

N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide binds to the ATPase domain of Hsp70, inhibiting its function as a chaperone. This leads to the degradation of Hsp70 client proteins by the ubiquitin-proteasome system. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several Hsp70 client proteins, including HER2, BCR-ABL, tau, and alpha-synuclein.
Biochemical and Physiological Effects
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic and misfolded proteins, leading to cell death in cancer and neurodegenerative disease models. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide is its specificity for Hsp70, which allows for the selective degradation of client proteins. However, the off-target effects of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide on other chaperones and cellular processes are not well understood. Additionally, the pharmacokinetics and toxicity of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in humans are not well characterized.

Future Directions

For the study of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide include the optimization of its pharmacokinetic properties and the development of more potent and selective inhibitors of Hsp70. The therapeutic potential of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in combination with other anticancer and neuroprotective agents should also be explored. Finally, the role of Hsp70 in other diseases, such as infectious diseases and autoimmune disorders, should be investigated.

Synthesis Methods

The synthesis of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide involves several steps, including the condensation of naphthalene-1-carboxylic acid with methylamine to form N-methyl-naphthalen-1-amine. This intermediate is then reacted with ethyl 3-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate. The final step involves the hydrolysis of the ester to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic proteins, including HER2, BCR-ABL, and c-Myc. This has potential therapeutic applications in the treatment of breast cancer, chronic myeloid leukemia, and other cancers that overexpress these proteins.
In neurodegenerative diseases, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of misfolded proteins, including tau and alpha-synuclein. This has potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other protein misfolding disorders.

properties

IUPAC Name

N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-16(20)12-9-15(19)18(10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLPUWCKIFVHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.